N-ethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine
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Description
“N-ethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine” is a compound that has been studied for its potential pharmacological properties . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The compound is synthesized through a series of chemical reactions . The synthesis process involves the design and creation of novel atypical antipsychotic agents . The synthesized compounds were screened in vitro by radioligand displacement assays on membrane homogenates isolated from rat striatum and rat cortex .Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves various chemical bonds . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .Chemical Reactions Analysis
The compound exhibits significant chemical reactions. It has been observed that none of the new chemical entities exhibited catalepsy and some were found to be the most active compounds with 5-HT 2A /D 2 ratio . The D 2 and 5-HT 2A affinity of the synthesized compounds was screened in vitro .Mechanism of Action
Target of Action
Quinoxaline derivatives, which this compound is a part of, have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
It is known that quinoxaline derivatives can interact with their targets in various ways, leading to different biochemical changes .
Biochemical Pathways
Quinoxaline derivatives have been reported to have diverse therapeutic uses and can affect a wide range of biochemical pathways .
Pharmacokinetics
The pharmacokinetics of quinoxaline derivatives have been studied extensively .
Result of Action
Quinoxaline derivatives have been reported to have various pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities .
Action Environment
It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of quinoxaline derivatives .
Properties
IUPAC Name |
N-ethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7/c1-3-20-19-21-9-8-17(24-19)25-10-12-26(13-11-25)18-14(2)22-15-6-4-5-7-16(15)23-18/h4-9H,3,10-13H2,1-2H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARVIUBSTUABQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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